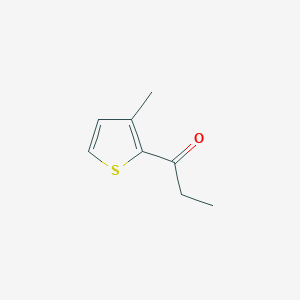

1-(3-Methylthiophen-2-yl)propan-1-one

Description

1-(3-Methylthiophen-2-yl)propan-1-one is a ketone derivative featuring a thiophene ring substituted with a methyl group at the 3-position and a propan-1-one moiety. Thiophene-based compounds are of significant interest in organic and medicinal chemistry due to their aromatic stability, electronic properties, and biological relevance . This compound serves as a precursor or intermediate in synthesizing pharmacologically active molecules, such as chalcones and heterocyclic hybrids .

Properties

IUPAC Name |

1-(3-methylthiophen-2-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-3-7(9)8-6(2)4-5-10-8/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYWLRXOYPUFKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CS1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292120 | |

| Record name | 1-(3-methylthiophen-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59303-03-6 | |

| Record name | NSC80388 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-methylthiophen-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Thiophen-2-yl)propan-1-one

- Structural Difference : Lacks the 3-methyl substituent on the thiophene ring.

- Synthesis: Prepared via Friedel-Crafts acylation of thiophene with chloropropionyl chloride (AlCl₃ catalyst), yielding a simpler monoacylated product .

- Applications : Used in synthesizing thiophene-based polymers and ligands for metal complexes .

1-(5-Methylthiophen-2-yl)propan-1-one

- Structural Difference : Methyl group at the 5-position of the thiophene ring instead of the 3-position.

- Synthesis : Produced via coupling reactions of halogenated aryl ketones, yielding moderate to good efficiency (53–58%) .

1-(3-Chlorophenyl)propan-1-one

- Structural Difference : Replaces the thiophene ring with a 3-chlorophenyl group.

- Physicochemical Properties : Higher polarity due to the chlorine atom, leading to different solubility profiles compared to thiophene analogs .

1-(3-(Methylthio)phenyl)propan-2-one

- Structural Difference : Contains a phenyl ring with a methylthio (-SMe) substituent and a propan-2-one (acetone) backbone.

- Key Data : Molecular formula C₁₀H₁₂OS, molar mass 180.27 g/mol. The methylthio group enhances sulfur-mediated interactions in biological systems .

Reactivity Trends :

- Thiophene derivatives exhibit higher aromatic stabilization than phenyl analogs, influencing their resistance to oxidation.

- Methyl substituents at the 3-position (vs. 5-position) on thiophene may sterically hinder electrophilic attack, reducing reaction rates .

Physicochemical Data

*LogP values estimated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.